1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene
Description
1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene is a complex organic compound with the molecular formula C7H3BrF2NO4. It belongs to the class of nitrobenzenes, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms and a nitro group in its structure makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-3(9)1-2-4(12(13)14)6(5)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZXYAHWZALNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-difluoromethoxy-6-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination . Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene in various applications is primarily based on its ability to undergo selective chemical transformations. The presence of electron-withdrawing groups such as the nitro and fluoro groups enhances its reactivity towards nucleophiles and electrophiles. In pharmaceutical applications, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2,6-difluorobenzene: Lacks the nitro and methoxy groups, making it less reactive in certain chemical transformations.
1-Bromo-4-difluoromethoxybenzene: Similar in structure but differs in the position of the substituents, affecting its reactivity and applications.
1-Bromo-2-difluoromethoxy-4-nitrobenzene:
The uniqueness of 1-Bromo-2-difluoromethoxy-6-fluoro-3-nitrobenzene lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
